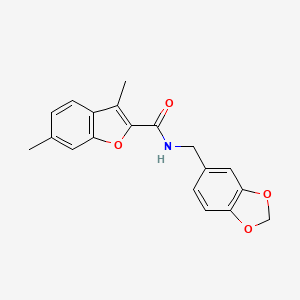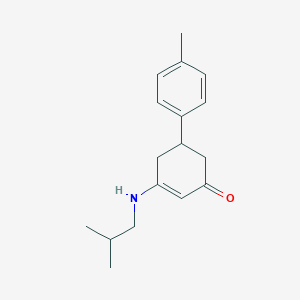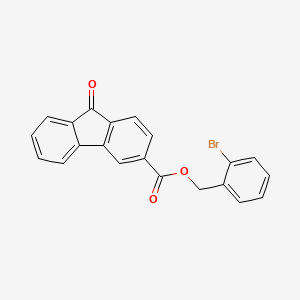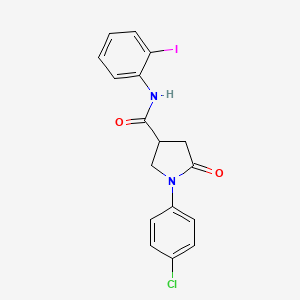![molecular formula C25H25ClN2O3 B5182646 N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide is a chemical compound that belongs to the class of benzamides. It has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. It also reduces the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications in various diseases. It has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. However, there are some limitations to its use in lab experiments. It is a relatively complex compound to synthesize, and it may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide involves several steps. The first step is the synthesis of 3-(3-methylbutoxy)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-(4-chloro-3-nitrophenyl)propanoic acid to form the corresponding ester. The final step involves the reduction of the ester to the amide using sodium borohydride and the subsequent reaction with benzoyl chloride to form the final product.
Applications De Recherche Scientifique
N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O3/c1-17(2)13-14-31-21-10-6-9-19(15-21)25(30)27-20-11-12-22(26)23(16-20)28-24(29)18-7-4-3-5-8-18/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAZJLFFZCRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamido-4-chlorophenyl)-3-(3-methylbutoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

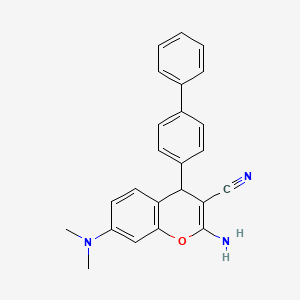
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)


![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
